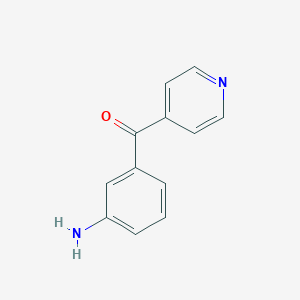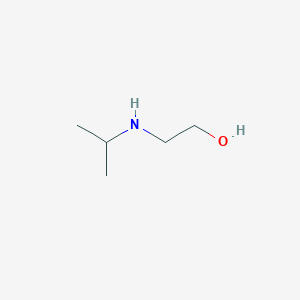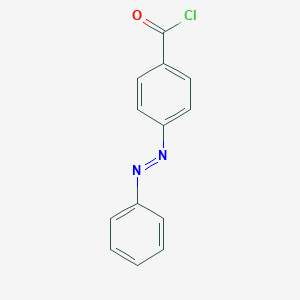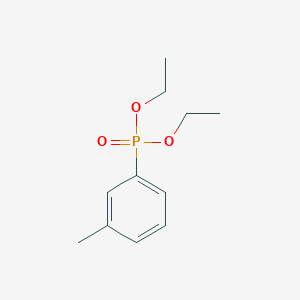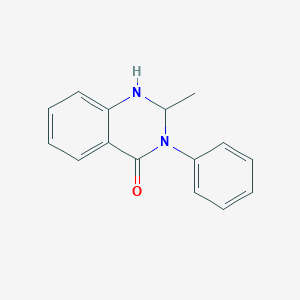
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinazolinone and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes or proteins in the body. This inhibition leads to the suppression of various cellular processes, resulting in the observed biological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been found to have a hypotensive effect, reducing blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- in lab experiments is its wide range of biological activities. This compound has been shown to exhibit significant effects in various assays, making it a useful tool for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of interest is the investigation of the compound's mechanism of action, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to explore the compound's potential as an anticonvulsant, antihypertensive, and analgesic agent.
Méthodes De Synthèse
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- can be achieved through different methods. One of the most commonly used methods is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst. The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as an anticonvulsant, antihypertensive, and analgesic agent.
Propriétés
Numéro CAS |
17761-74-9 |
|---|---|
Nom du produit |
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- |
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-11,16H,1H3 |
Clé InChI |
GRHYFGQUSLNRSA-UHFFFAOYSA-N |
SMILES |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
SMILES canonique |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



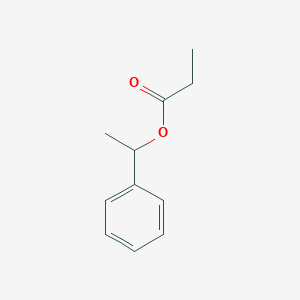
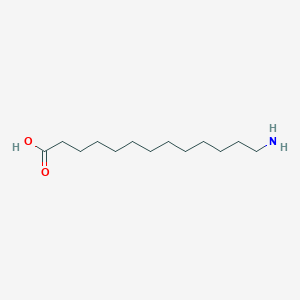
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)

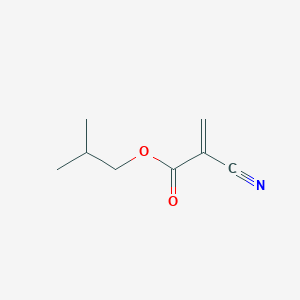
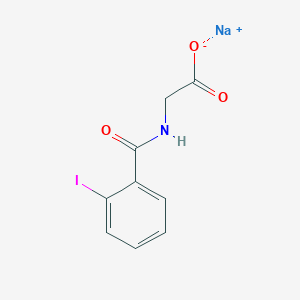
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
